

# Fisogatinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Fisogatinib |           |
| Cat. No.:            | B606208     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fisogatinib** (formerly BLU-554) is an orally bioavailable, potent, and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It is under investigation for the treatment of advanced hepatocellular carcinoma (HCC) in patients with aberrant FGF19-FGFR4 signaling. [1][2] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of **Fisogatinib**, summarizing key preclinical and clinical findings.

### **Mechanism of Action**

**Fisogatinib** selectively and irreversibly binds to a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4. This covalent modification blocks the receptor's kinase activity, thereby inhibiting downstream signaling pathways implicated in cell proliferation and survival.[1] The FGF19-FGFR4 signaling axis, when constitutively activated, is a known oncogenic driver in a subset of HCC.[1][2]

### **Pharmacokinetics**

The pharmacokinetic profile of **Fisogatinib** has been evaluated in both preclinical models and in a first-in-human Phase 1 clinical trial (NCT02508467) in patients with advanced HCC.[1][3]

### **Preclinical Pharmacokinetics**



In preclinical mouse models, **Fisogatinib** demonstrated oral bioavailability and dose-proportional exposure. Following oral administration, it exhibited a rapid absorption and distribution to various tissues.

### **Clinical Pharmacokinetics**

The Phase 1 trial involved a dose-escalation phase with once-daily (QD) oral doses ranging from 140 mg to 900 mg. The maximum tolerated dose (MTD) was established at 600 mg QD. [1]

Table 1: Summary of **Fisogatinib** Pharmacokinetic Parameters (600 mg QD Dose)

| Parameter                                             | Value                              | Reference |
|-------------------------------------------------------|------------------------------------|-----------|
| Tmax (h)                                              | ~4                                 | [4]       |
| Cmax (ng/mL)                                          | ~2500                              | [4]       |
| AUC (ng*h/mL)                                         | Not explicitly stated              |           |
| Half-life (t1/2)                                      | Long, supporting once-daily dosing | [4]       |
| Geometric Mean Trough Concentration (Ctrough) (ng/mL) | 2040 (in Chinese patients)         | [3]       |

Note: The provided data is primarily from a presentation and may not represent the complete dataset from the clinical trial.

# **Pharmacodynamics**

The pharmacodynamic effects of **Fisogatinib** have been assessed through the monitoring of biomarkers associated with FGFR4 pathway inhibition.

### **Preclinical Pharmacodynamics**

In xenograft models of HCC with FGF19 overexpression, **Fisogatinib** led to a dose-dependent inhibition of tumor growth.[1]



### **Clinical Pharmacodynamics**

In the Phase 1 clinical trial, inhibition of the FGFR4 pathway was evidenced by changes in several plasma biomarkers.

Table 2: Summary of Pharmacodynamic Biomarker Changes with Fisogatinib Treatment

| Biomarker                            | Change Observed         | Reference |
|--------------------------------------|-------------------------|-----------|
| 7α-hydroxy-4-cholesten-3-one<br>(C4) | Dose-dependent increase | [1]       |
| Total Cholesterol                    | Dose-dependent increase | [1]       |
| FGF19                                | Dose-dependent increase | [1]       |

These changes are consistent with the known role of the FGF19-FGFR4 axis in regulating bile acid synthesis.

# Experimental Protocols Preclinical Xenograft Model

- Cell Lines: Hep3B and LIX-066 human HCC cell lines with FGF19 overexpression were used.[1]
- Animal Model: Athymic nude mice.
- Tumor Implantation: Cells were implanted subcutaneously into the flanks of the mice.
- Treatment: Once tumors reached a specified size, mice were treated with Fisogatinib or vehicle control via oral gavage.
- Tumor Measurement: Tumor volume was measured regularly using calipers.

## Clinical Trial (NCT02508467) - Dose Escalation Phase

- Study Design: A 3+3 dose-escalation design was employed.[5]
- Patient Population: Patients with advanced HCC.[3]



- Dosing: Fisogatinib was administered orally once daily in 28-day cycles.[3]
- Pharmacokinetic Sampling: Blood samples were collected at pre-specified time points on
   Day 1 and Day 15 of the first cycle to determine plasma concentrations of Fisogatinib.
- Pharmacodynamic Biomarker Analysis: Fasting blood samples were collected to measure plasma levels of C4, total cholesterol, and FGF19.
- FGF19 Immunohistochemistry (IHC) Assay: An IHC assay was developed to determine
   FGF19 protein expression in tumor tissue. A tumor was considered FGF19-positive if ≥1% of tumor cells showed staining.[3]

# Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: FGF19-FGFR4 Signaling Pathway and **Fisogatinib**'s Point of Intervention.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Overview of Preclinical and Clinical Experimental Workflow for **Fisogatinib**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. blueprintmedicines.com [blueprintmedicines.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]



 To cite this document: BenchChem. [Fisogatinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606208#pharmacokinetics-and-pharmacodynamics-of-fisogatinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com